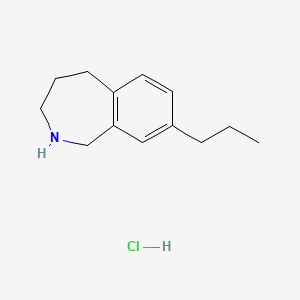

8-propyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

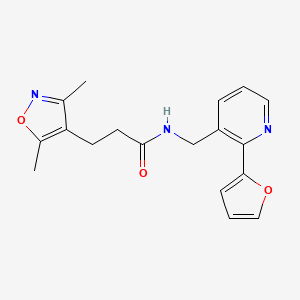

“8-propyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride” is a chemical compound. It is used in the preparation of the main band impurity of Varenicline , a nicotinic α4β2 acetylcholine receptor partial agonist .

Synthesis Analysis

The synthesis of benzazepine derivatives has been summarized in various literature . A solution of the benzoxazonine in acetonitrile heated at reflux led to slow isomerisation via a [1,3] shift to yield the benzoxazepine .Molecular Structure Analysis

The molecular formula of 2,3,4,5-tetrahydro-1H-2-benzazepine is CHN . The average mass is 147.217 Da and the monoisotopic mass is 147.104797 Da .Chemical Reactions Analysis

The benzoxazonine in acetonitrile heated at reflux led to slow isomerisation via a [1,3] shift to yield the benzoxazepine .Physical And Chemical Properties Analysis

The density of 2,3,4,5-tetrahydro-1H-2-benzazepine is 1.0±0.1 g/cm3 . The boiling point is 248.6±9.0 °C at 760 mmHg . The vapour pressure is 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 48.6±3.0 kJ/mol . The flash point is 107.1±14.2 °C .科学的研究の応用

Dopaminergic and Neurological Studies

Dopaminergic Activity

This compound shows potential in dopaminergic studies. Research indicates substituted benzazepines like 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines demonstrate dopaminergic activity, impacting both central and peripheral dopamine receptors. These studies, conducted on rats and dogs, provide preliminary evidence of dopaminergic activity, which is significant for understanding neurological disorders (Pfeiffer et al., 1982).

Role in Modulating Receptors

Analogous compounds, such as SKF83959, have shown to be potent allosteric modulators of the sigma-1 receptor, indicating a potential role in various D1 receptor–independent effects like neuroprotection and promoting spontaneous glutamate release (Guo et al., 2013).

Receptor Interaction Studies

Studies on similar benzazepine derivatives indicate high affinity at D1 dopamine receptors, suggesting their utility in exploring dopaminergic functions, potentially applicable to disorders like Parkinson's disease (Neumeyer et al., 1991).

Chemical Synthesis and Pharmacology

Synthesis of Analogous Compounds

Research into the practical synthesis of related benzazepine derivatives, like CCR5 antagonists, reveals methodologies relevant to synthesizing and modifying 8-propyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride. This is crucial for developing new pharmaceutical compounds (Ikemoto et al., 2005).

Pharmacological Effects and Agonism

The compound's structure and activity relationship with dopamine D1 receptors provide insights into its potential pharmacological effects. This knowledge is essential for developing drugs targeting specific neurological pathways (Iorio et al., 1986).

Synthesis of Related Benzazepines

Research on the synthesis of related benzazepines, like lorcaserin, offers insights into the conformational state and potential efficacy in drug development. Such studies help understand how modifications in the chemical structure can affect pharmacological properties (Trigo-Mourino et al., 2013).

作用機序

Target of Action

Similar compounds such as ivabradine and Varenicline target the HCN channel and the nicotinic α4β2 acetylcholine receptor respectively. These targets play crucial roles in heart rate regulation and nicotine addiction treatment respectively .

Mode of Action

Ivabradine, a similar compound, acts by selectively inhibiting the “funny” channel pacemaker current (if) in the sinoatrial node in a dose-dependent fashion, resulting in a lower heart rate .

Biochemical Pathways

Related compounds like ivabradine affect the pacemaker current in the heart, which is part of the cardiac conduction system .

Result of Action

Similar compounds like ivabradine result in a lower heart rate, which allows more blood to flow to the myocardium .

特性

IUPAC Name |

8-propyl-2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N.ClH/c1-2-4-11-6-7-12-5-3-8-14-10-13(12)9-11;/h6-7,9,14H,2-5,8,10H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLIWJGXJXJDWTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC2=C(CCCNC2)C=C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Oxabicyclo[2.2.2]octan-1-ylmethanesulfonyl chloride](/img/structure/B2410676.png)

![1-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]cyclobutane-1-carboxylic acid](/img/structure/B2410680.png)

![4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-fluorophenyl)pyrrolidin-2-one](/img/structure/B2410688.png)

![N-(isochroman-3-ylmethyl)-N-methylbenzo[d]thiazole-6-carboxamide](/img/structure/B2410694.png)

![N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B2410695.png)

![N-(5-chloro-2-methoxyphenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2410696.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenoxyacetamide](/img/structure/B2410698.png)